![molecular formula C14H9NO B13963418 4-[(Pyridin-2-yl)ethynyl]benzaldehyde CAS No. 478159-18-1](/img/structure/B13963418.png)
4-[(Pyridin-2-yl)ethynyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pyridin-2-yl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H9NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyridin-2-yl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, 4-bromobenzaldehyde and 2-ethynylpyridine are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Pyridin-2-yl)ethynyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, such as the addition of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in diethyl ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-[(Pyridin-2-yl)ethynyl]benzoic acid.
Reduction: 4-[(Pyridin-2-yl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Pyridin-2-yl)ethynyl]benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the design of fluorescent probes for biological imaging due to its ability to form conjugated systems with strong fluorescence.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atom of the pyridine ring and the ethynyl group, forming stable complexes. These complexes can exhibit unique photophysical properties, such as phosphorescence, which are useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Pyridyl)benzaldehyde: Similar structure but lacks the ethynyl group.
4-Ethynylbenzaldehyde: Similar structure but lacks the pyridin-2-yl group.
4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group instead of the pyridin-2-yl group.
Uniqueness
4-[(Pyridin-2-yl)ethynyl]benzaldehyde is unique due to the presence of both the pyridin-2-yl and ethynyl groups, which allow it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds .
Propiedades
Número CAS |
478159-18-1 |
|---|---|
Fórmula molecular |
C14H9NO |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-(2-pyridin-2-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H9NO/c16-11-13-6-4-12(5-7-13)8-9-14-3-1-2-10-15-14/h1-7,10-11H |
Clave InChI |
ZRRWOZZZOISMIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C#CC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


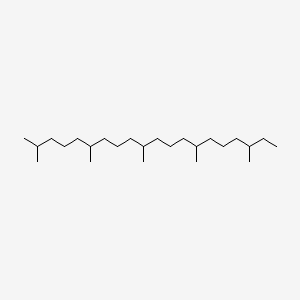
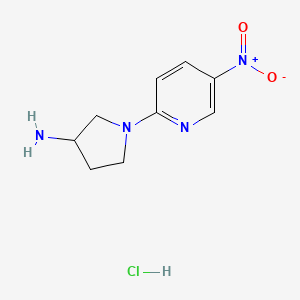
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)


![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
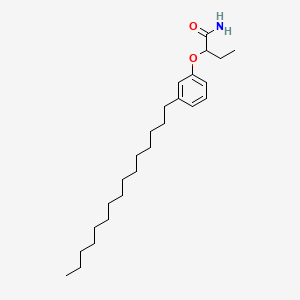
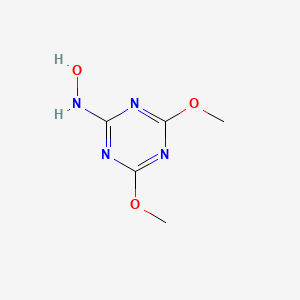
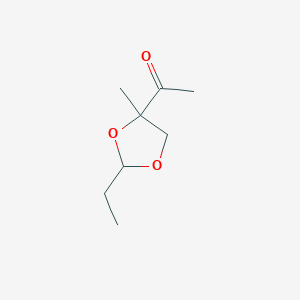
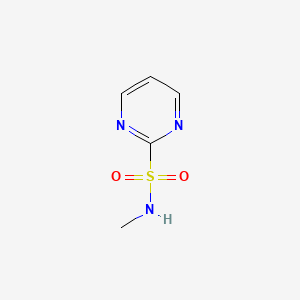
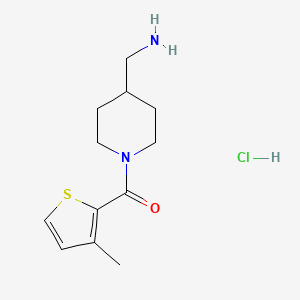
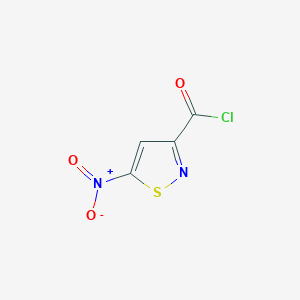
![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)

